molecular formula C18H17F3N2O B6592741 2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole CAS No. 240121-56-6

2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole

Cat. No.: B6592741
CAS No.: 240121-56-6
M. Wt: 334.3 g/mol
InChI Key: XPKSIVBPJLDRCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a naphthoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole typically involves multi-step organic reactions. One common approach is the condensation of a naphthoimidazole derivative with a trifluoroacetyl compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the naphthoimidazole core can interact with hydrophobic pockets in target proteins. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Oxo-7,7,7-trifluoroheptyl)benzothiazole: Shares the trifluoromethyl group but has a different core structure.

    5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4-H-Chromene: Contains a similar oxo group but differs in the overall structure and functional groups.

Uniqueness

2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole is unique due to its combination of a trifluoromethyl group and a naphthoimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-(1H-benzo[f]benzimidazol-2-yl)-1,1,1-trifluoroheptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O/c19-18(20,21)16(24)8-2-1-3-9-17-22-14-10-12-6-4-5-7-13(12)11-15(14)23-17/h4-7,10-11H,1-3,8-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKSIVBPJLDRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCCCCC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180638
Record name 1,1,1-Trifluoro-7-(1H-naphth[2,3-d]imidazol-2-yl)-2-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240121-56-6
Record name 1,1,1-Trifluoro-7-(1H-naphth[2,3-d]imidazol-2-yl)-2-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240121-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-7-(1H-naphth[2,3-d]imidazol-2-yl)-2-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.